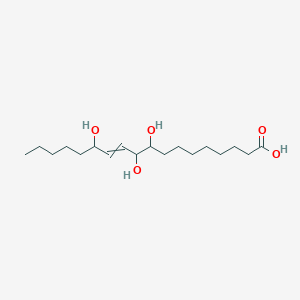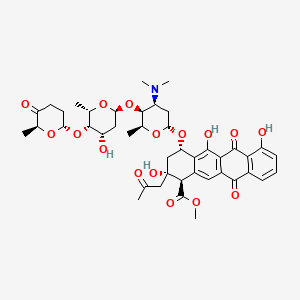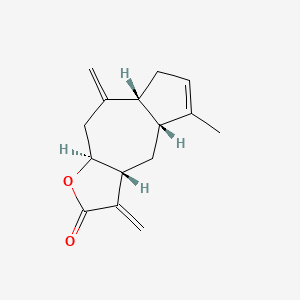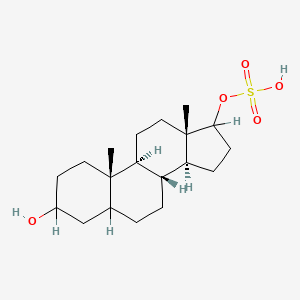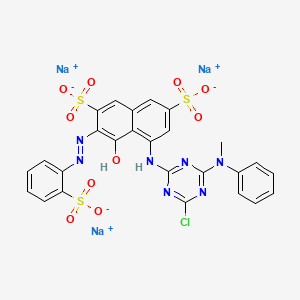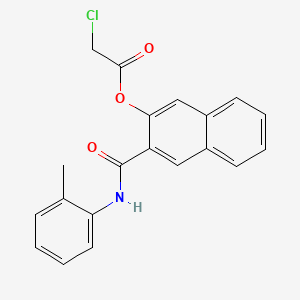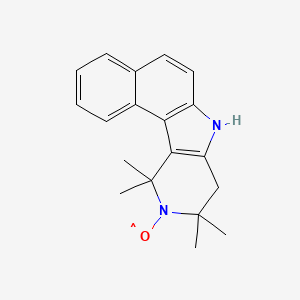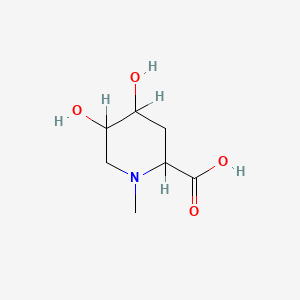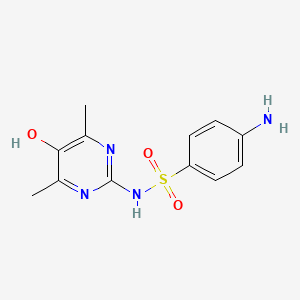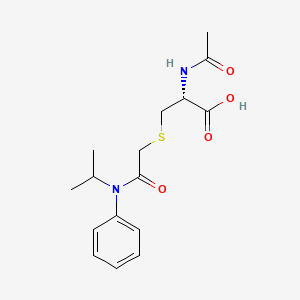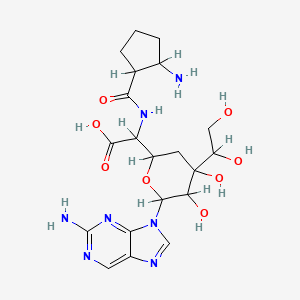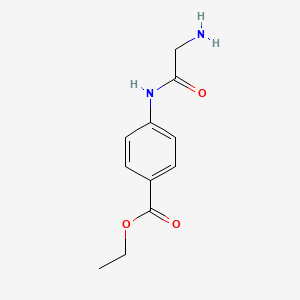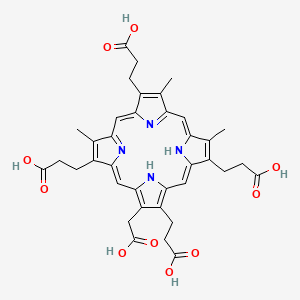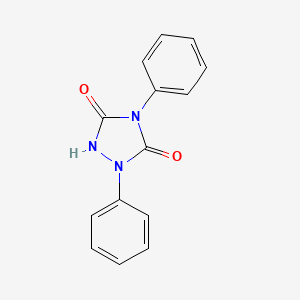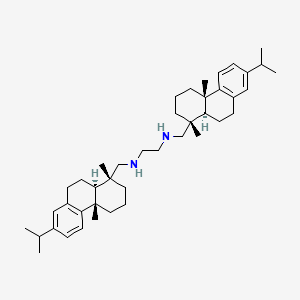
Hydrabamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrabamine is a diamine. It is a conjugate base of a hydrabamine(1+).
Aplicaciones Científicas De Investigación
Multiorgan Effects of Hydrazine Toxicity
A study by Garrod et al. (2005) examined the biochemical effects of hydrazine toxicity in rats, revealing changes in liver biochemical composition, including increases in triglycerides and alterations in other metabolites. This research highlights the impact of hydrazine on multiple organs and provides insights into its biochemical pathways (Garrod et al., 2005).
Hydra as a Model for Environmental Studies
Quinn, Gagné, and Blaise (2012) utilized Hydra, a freshwater organism, to assess the environmental impacts of pollutants, including hydrazine. This research emphasizes the utility of Hydra as a bioindicator for environmental assessment, especially for studying the teratogenic and toxic potential of substances like hydrazine (Quinn, Gagné, & Blaise, 2012).
Hydrazines and Brain Neurotransmitters
Research by Uchida and O'Brien (1964) explored the influence of various hydrazines, including hydrazine (HY), on neurotransmitters in the rat brain. The study found that hydrazines increased serotonin, particularly in the cortex, and also affected other neurotransmitters, shedding light on the neurological impacts of these compounds (Uchida & O'Brien, 1964).
Hydrazine as a Carbon Dioxide Sorbent
A study by Kyu Hyung Lee et al. (2014) investigated the use of hydrazine as a sorbent for carbon dioxide capture. Their findings suggest that aqueous hydrazine is highly effective for this purpose, offering insights into potential environmental applications of hydrazine in reducing greenhouse gas emissions (Kyu Hyung Lee et al., 2014).
QSAR Technique for Predicting Biological Activity of Hydrazones
Jankulovska and Dimova (2019) conducted a study on hydrazones, derivatives of hydrazine, assessing their antimicrobial activity. They employed a quantitative structure-activity relationship (QSAR) technique to predict the biological activity of these compounds, indicating a wide range of scientific applications for hydrazine derivatives (Jankulovska & Dimova, 2019).
Propiedades
Nombre del producto |
Hydrabamine |
|---|---|
Fórmula molecular |
C42H64N2 |
Peso molecular |
597 g/mol |
Nombre IUPAC |
N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1 |
Clave InChI |
XGIHQYAWBCFNPY-AZOCGYLKSA-N |
SMILES isomérico |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



